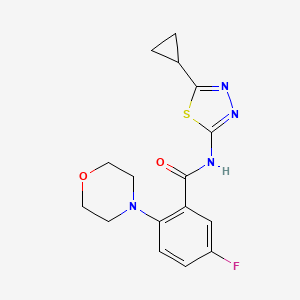![molecular formula C14H22ClN3O3S B7573195 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide](/img/structure/B7573195.png)
5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide, also known as CDMB, is a chemical compound that has been used in scientific research for various purposes. This compound belongs to the class of sulfonamide derivatives and is known to have potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide involves the inhibition of various enzymes and proteins involved in the inflammatory response, tumor growth, and viral replication. 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide inhibits the activity of COX-2, which is an enzyme involved in the production of prostaglandins that cause inflammation. It also inhibits the activity of MMP-9, which is a protein involved in the invasion and metastasis of cancer cells. 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the replication of viruses by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6 in vitro. In vivo studies have shown that 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide reduces inflammation in animal models of arthritis and colitis. 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide has also been shown to inhibit tumor growth and metastasis in animal models of cancer. Additionally, 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide has been shown to reduce viral load in animal models of HIV-1 and HCV infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide in lab experiments include its potential therapeutic properties, its ability to inhibit various enzymes and proteins involved in the inflammatory response, tumor growth, and viral replication, and its availability for purchase from chemical suppliers. The limitations of using 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide in lab experiments include its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as arthritis and colitis. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its safety and efficacy in vivo. Another direction is to investigate its potential as an anti-viral agent for the treatment of HIV-1 and HCV infection. Additionally, further studies are needed to determine the optimal dosage and administration route for 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide in vivo.
Métodos De Síntesis
The synthesis of 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide involves the reaction of 5-chloro-2-aminobenzamide with diethylaminoethyl chloride and methanesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product obtained is then purified using column chromatography to obtain pure 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide. The yield of the synthesis process is around 60-70%.
Aplicaciones Científicas De Investigación
5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide has been used in various scientific research studies due to its potential therapeutic properties. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral activities. 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV-1 and HCV.
Propiedades
IUPAC Name |
5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O3S/c1-4-18(5-2)9-8-16-14(19)12-10-11(15)6-7-13(12)17-22(3,20)21/h6-7,10,17H,4-5,8-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTCXKGNGSWBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=CC(=C1)Cl)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-(2-ethyl-1,3-thiazol-4-yl)ethanone](/img/structure/B7573125.png)

![methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-2-phenylacetate](/img/structure/B7573147.png)

![[1-(2-ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-5-methyltriazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B7573153.png)
![[1-(2-ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-5-methyltriazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7573161.png)
![[3-(2-Methylimidazol-1-yl)piperidin-1-yl]-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone](/img/structure/B7573173.png)

![2-[3-[[[3-(2-Amino-2-oxoethoxy)phenyl]methyl-(3-chloro-2-pyrazol-1-ylpropyl)amino]methyl]phenoxy]acetamide](/img/structure/B7573209.png)
![4-(2-Methylimidazol-1-yl)-1-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B7573221.png)
![4-[(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-2-thiophen-2-yl-1,3-thiazole](/img/structure/B7573223.png)
![5-[(2-Benzyl-1,3-thiazol-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7573235.png)
![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7573242.png)